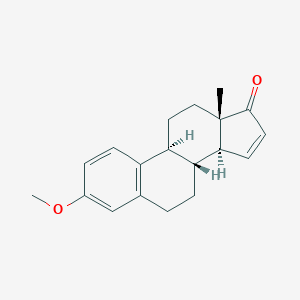

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-, also known as Methoxyestradiol (2ME2), is a naturally occurring metabolite of estradiol. It is a potent anti-cancer agent that has shown promising results in preclinical studies.

Mecanismo De Acción

The mechanism of action of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol involves the inhibition of the microtubule dynamics. It binds to the colchicine site on the microtubules and disrupts their polymerization and depolymerization. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol also inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.

Efectos Bioquímicos Y Fisiológicos

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to have several biochemical and physiological effects. It decreases the levels of vascular endothelial growth factor (VEGF), which is a potent angiogenic factor. It also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and angiogenesis. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to increase the levels of p53, a tumor suppressor protein, and decrease the levels of Bcl-2, an anti-apoptotic protein. It also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell death and angiogenesis inhibition. It can also be used to study the synergistic effects of chemotherapy and radiation therapy in cancer treatment. However, Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has some limitations for lab experiments. It is unstable and rapidly metabolized in vivo, which makes it difficult to maintain its concentration in the body. It also has poor solubility in aqueous solutions, which limits its use in in vitro studies.

Direcciones Futuras

There are several future directions for the research on Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol. One direction is to develop new analogs of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol that are more stable and have better solubility. Another direction is to study the role of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol in the regulation of inflammation and immune response. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been shown to inhibit the activation of NF-κB pathway, which is involved in the regulation of inflammation. Therefore, it has the potential to be used in the treatment of inflammatory diseases. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can also be used to study the role of microtubules in the regulation of cell growth and differentiation.

Métodos De Síntesis

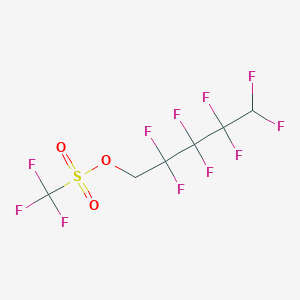

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can be synthesized from estrone or estradiol by the action of catechol-O-methyltransferase (COMT) enzyme. The methylation of the hydroxyl group at position 3 of the steroid nucleus is catalyzed by COMT enzyme, which converts estradiol to Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol. The synthesis of Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol can also be achieved by the methylation of estradiol using methyl iodide or dimethyl sulfate.

Aplicaciones Científicas De Investigación

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and ovarian cancer. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits angiogenesis (the formation of new blood vessels) by blocking the signaling pathways involved in the process. Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy-diol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Propiedades

Número CAS |

17748-68-4 |

|---|---|

Nombre del producto |

Estra-1,3,5(10),15-tetraen-17-one, 3-methoxy- |

Fórmula molecular |

C19H22O2 |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H22O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-17H,3,5,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 |

Clave InChI |

NJSCJHMZMZOGDE-VXNCWWDNSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OC |

SMILES |

CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC |

SMILES canónico |

CC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)

![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)

![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)

![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)